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Azelastine Pharmacokinetics & Metabolism Data

The tables below summarize key quantitative data on azelastine's systemic exposure and metabolic

pathways, which are central to overcoming pre-systemic metabolism.

| Administration Route | Bioavailability | Key Findings | Source / Context | | :--- | :—-- | :--- | -~ | |
Intranasal (Market Formulation) | ~40% | Azelastine bioavailability was similar between a novel combination
spray and the marketed Astelin product [1]. | | Intranasal (Combination Formulation) | ~40% (vs. Astelin) |
No significant pharmacokinetic interaction found between azelastine and fluticasone propionate in a
combination nasal spray [1]. | | Oral | Information not explicitly found in search results | Information not

explicitly found in search results | |

Cytochrome Inhibition by Inhibition by . o
. ) Clinical Significance

P450 Enzyme Azelastine Desmethylazelastine

CYP2D6 Competitive (Ki Competitive (Ki = 1.5 pM) Potential for in vivo interaction;
=1.2 uM) use caution with co-administered

drugs [2].

CYP2C9 Competitive (Ki Competitive (Ki = 15.0 Likely clinically insignificant [2].

=13.9 uM) M)
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Cytochrome Inhibition by Inhibition by . o
) ) Clinical Significance

P450 Enzyme Azelastine Desmethylazelastine

CYP2C19 Competitive (Ki Competitive (Ki = 7.3 uM) Likely clinically insignificant [2].
=21.9 uM)

CYP3A4 Competitive (Ki Competitive (Ki = 13.2 Likely clinically insignificant [2].
= 23.7 uM) HM)

CYP2B6 Not significant Uncompetitive (Ki = 32.6 Likely clinically insignificant [2].

HM)

Experimental Protocols for Bioavailability Assessment

For researchers aiming to replicate or build upon the findings of azelastine's intranasal bioavailability, here is

a detailed methodology based on a clinical pharmacokinetic study [1].

e 1. Study Design

o Type: Randomized, open-label, single-dose, crossover study.
o Sequence: Three-period, six-sequence.
o Washout Period: At least 10 days between treatments to eliminate carryover effects.

¢ 2. Subjects & Ethics

o Population: Healthy adult volunteers (aged 18-45 years), non-smokers.

o Health Screening: No history of clinically significant allergic or respiratory disease.

o Consent: Written informed consent must be obtained from all subjects after ethics committee
approval.

e 3. Formulations & Dosing

o Test Formulation: The novel azelastine nasal spray (e.g., MP29-02 containing 0.1% azelastine
HCI).
o Reference Formulations:
= The marketed single-entity product (e.g., Astelin).
= A matching mono-formulation without the second active drug (e.g., MP29-02-AZE-mono).
o Dosing: Each dose consists of two sprays per nostril (total 548 ug azelastine), administered
under supervision after proper training.
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¢ 4. Blood Sample Collection

o Schedule: Collect plasma samples pre-dose and at multiple time points post-dose. A
suggested schedule is: 8, 15, 30, 45 min, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours. For
azelastine, extending collection to 120 hours may be necessary due to its long half-life [1].

¢ 5. Bioanalytical Method

o Technique: Use Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
o Calibration: Develop a validated method for quantifying azelastine in human plasma with a
lower limit of quantification (LLOQ) sufficient to detect low pg/mL concentrations.

e 6. Pharmacokinetic & Statistical Analysis

o Parameters: Calculate key parameters including Peak plasma concentration (C~max~), Time
to C~max~ (T~max~), and Area under the plasma concentration-time curve from zero to the

last measurable time point (AUC~(0,tlast~)).
o Comparison: Perform ANOVA on log-transformed C~max~ and AUC values. Demonstrate

bioequivalence if the 90% confidence intervals for the geometric mean ratios (Test/Reference)
fall within the acceptance range (typically 80.00% - 125.00%).

Azelastine Metabolic Pathway & Experimental
Workflow

The following diagrams illustrate the metabolic pathway of azelastine and the experimental workflow for

assessing its bioavailability, which can guide your experimental design.
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Diagram 1: Primary Metabolic Pathways of Azelastine. The diagram shows that azelastine is primarily

metabolized by cytochrome P450 enzymes, mainly CYP2D6 and CYP3A4, into its two major metabolites.

This first-pass metabolism is a key target for bypass strategies [2].
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Diagram 2: Workflow for Assessing Azelastine Bioavailability. This workflow outlines the key stages of a

clinical study designed to compare the systemic exposure of different azelastine formulations, following a
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standard crossover design [1].

Key Insights for Troubleshooting

¢ Focus on the Metabolite: The metabolite desmethylazelastine exhibits stronger inhibition of
several CYP enzymes than the parent drug [2]. When predicting drug-drug interactions, the combined
effect of both the parent compound and its active metabolite must be considered.

e Leverage Existing Safety Data: The systemic exposure to azelastine from intranasal sprays is
considered low, and the formulations have a well-established systemic safety profile [1]. This can be a
key point when proposing a formulation strategy to regulatory bodies.

e Explore Non-H1 Receptor Effects: Emerging research indicates that azelastine has other biological
properties, such as inhibiting the secretion of pro-inflammatory cytokines (IL-6, TNF-a, IL-8) [3]. While
not directly related to pre-systemic metabolism, these pleiotropic effects could be relevant for its
overall therapeutic profile.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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